

## Technical Dossier: Ethyl 2-pyrrolidin-1ylpropanoate and Related Isomers

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Compound of Interest		
Compound Name:	Ethyl 2-pyrrolidin-1-ylpropanoate	
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Foreword for Researchers, Scientists, and Drug Development Professionals

This document addresses the inquiry for a comprehensive technical guide on **Ethyl 2-pyrrolidin-1-ylpropanoate**. A critical challenge encountered during the compilation of this report is the absence of a registered CAS (Chemical Abstracts Service) number for this specific chemical name in publicly accessible scientific databases. The lack of a unique CAS identifier precludes the definitive retrieval of validated experimental data, established protocols, and associated biological pathways for **Ethyl 2-pyrrolidin-1-ylpropanoate**.

The molecular formula for the requested compound is C<sub>9</sub>H<sub>17</sub>NO<sub>2</sub>. It is important to note that multiple structural isomers share this formula, each with a unique CAS number and distinct physicochemical and biological properties. This guide, therefore, provides available technical information on closely related and structurally verified isomers of **Ethyl 2-pyrrolidin-1-ylpropanoate** to aid researchers in distinguishing between these compounds and to highlight the current data landscape.

# Section 1: Isomer Identification and Physicochemical Properties

Due to the ambiguity surrounding "Ethyl 2-pyrrolidin-1-ylpropanoate," we present data for two structurally confirmed isomers: Ethyl 3-pyrrolidin-1-ylpropanoate and Ethyl (S)-1-ethylpyrrolidine-2-carboxylate.



Property	Ethyl 3-pyrrolidin-1- ylpropanoate	Ethyl (S)-1- ethylpyrrolidine-2- carboxylate
Synonyms	Ethyl 1-pyrrolidinepropanoate, 1-Pyrrolidinepropanoic acid, ethyl ester	Ethyl (S)-(-)-1-Ethyl-2- pyrrolidinecarboxylate
CAS Number	6317-35-7[1]	938-54-5[2]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub> [1]	C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub> [2]
Molecular Weight	171.24 g/mol [1]	171.24 g/mol [2]
IUPAC Name	ethyl 3-pyrrolidin-1- ylpropanoate[1]	ethyl (2S)-1-ethylpyrrolidine-2-carboxylate[2]

## Section 2: Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of "**Ethyl 2-pyrrolidin-1-ylpropanoate**" are not available due to the absence of its definitive identification in scientific literature. However, synthesis methods for related compounds provide insight into potential synthetic routes.

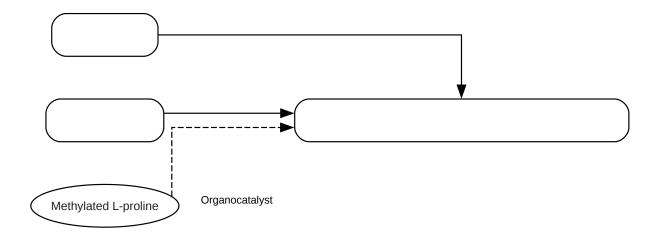
## Synthesis of a Structurally Related Compound: Ethyl 2-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate

A study reports the synthesis of ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate via a single-step reaction of ethyl isobutyrate with N-phenylmaleimide.[3]

Experimental Protocol: The synthesis is achieved through an organocatalytic asymmetric Michael addition. In the presence of methylated L-proline as an organocatalyst, the compound was obtained in a 96% isolated yield with a reaction time of 6 hours.[3] The product was characterized as a white powder soluble in polar organic solvents.[3]

Diagram of Synthetic Pathway:





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Caption: Synthesis of a substituted pyrrolidine derivative.

# Section 3: Biological Activity and Signaling Pathways

Information regarding the biological activity and associated signaling pathways of "**Ethyl 2-pyrrolidin-1-ylpropanoate**" is unavailable. Research on structurally similar compounds can, however, offer potential areas for investigation.

For instance, the synthesized ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate was evaluated for its anti-inflammatory and analgesic potential.[3]

### **In Vitro Anti-inflammatory Activity**

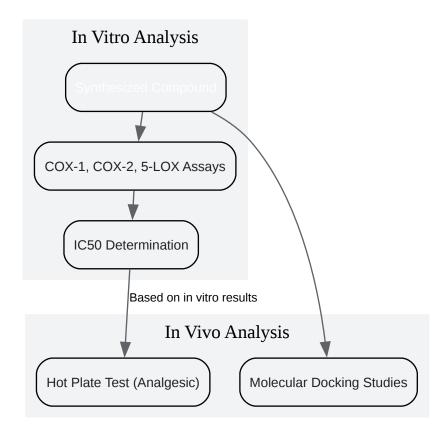
The compound demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.[3]



Concentration (µg/mL)	% Inhibition (5-LOX)
1000	79.40[3]
500	69.90[3]
250	60.20[3]
125	51.90[3]
62.50	44.80[3]

The calculated IC<sub>50</sub> value for 5-LOX inhibition was 105  $\mu$ g/mL.[3] For COX-1, the compound showed inhibition levels from 64.79% to 31.53% at concentrations from 1000 to 62.50  $\mu$ g/mL, with an IC<sub>50</sub> of 314  $\mu$ g/mL.[3]

Illustrative Experimental Workflow:



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Caption: Workflow for evaluating the bioactivity of a novel compound.

### Conclusion

The primary impediment to providing a comprehensive technical guide on **Ethyl 2-pyrrolidin-1-ylpropanoate** is the lack of a specific CAS number, which is fundamental for accurate data retrieval in chemical and biological sciences. While the molecular formula C<sub>9</sub>H<sub>17</sub>NO<sub>2</sub> is defined, it corresponds to multiple isomers with distinct properties. This report has summarized the available information on structurally confirmed isomers and related compounds to provide a contextual understanding for researchers. Future investigations should prioritize the unambiguous identification and characterization of **Ethyl 2-pyrrolidin-1-ylpropanoate** to enable targeted research into its properties and potential applications.

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### References

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- 2. Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | C9H17NO2 | CID 10942897 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate PMC [pmc.ncbi.nlm.nih.gov]
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